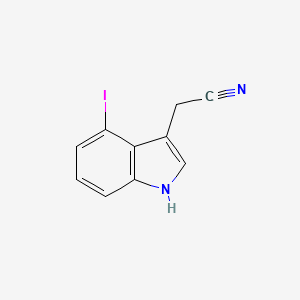

1H-Indole-3-acetonitrile, 4-iodo-

Description

BenchChem offers high-quality 1H-Indole-3-acetonitrile, 4-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-acetonitrile, 4-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

89245-36-3 |

|---|---|

Molecular Formula |

C10H7IN2 |

Molecular Weight |

282.08 g/mol |

IUPAC Name |

2-(4-iodo-1H-indol-3-yl)acetonitrile |

InChI |

InChI=1S/C10H7IN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 |

InChI Key |

FPBHXYPVNWHLHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=CN2)CC#N |

Origin of Product |

United States |

Contextualization Within Indole Chemistry Research

Significance of Indole (B1671886) Scaffold in Organic Synthesis and Natural Products Research

The indole ring system is a fundamental structural motif found extensively in nature and is a critical component of many synthetic compounds with a wide range of applications. derpharmachemica.com It forms the core of the amino acid tryptophan, which is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov Its presence extends to a vast family of natural products known as indole alkaloids, which exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. nih.gov The versatility of the indole scaffold has made it a focal point for organic chemists, leading to the development of numerous synthetic methods for its construction and functionalization. derpharmachemica.com This intense research has been driven by the desire to synthesize complex natural products and to create novel molecules with potential therapeutic applications. nih.govresearchgate.net

The indole nucleus is a common feature in many commercially available drugs, such as the anti-inflammatory drug indomethacin (B1671933) and the migraine treatment sumatriptan. derpharmachemica.comchemicalbook.com The ability of the indole scaffold to interact with multiple biological targets has solidified its importance in medicinal chemistry. nih.gov Researchers continue to explore the diverse biological activities of indole derivatives, with many compounds showing promise as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comdntb.gov.ua

Importance of Indole-3-acetonitrile (B3204565) (IAN) as a Core Structure in Chemical and Biological Systems

Indole-3-acetonitrile (IAN) is a significant member of the auxin family of indole derivatives, playing a regulatory role in plant growth and development. nih.gov It serves as a crucial precursor to indole-3-acetic acid (IAA), a primary plant hormone. nih.govnih.gov In addition to its role in plants, IAN is also produced by various microorganisms, where it functions as a defense and survival signal. nih.govmdpi.com

Recent studies have also identified IAN as a metabolite in human cancer cells, suggesting a potential link to cancer progression. nih.govresearchgate.net This discovery has spurred further investigation into the effects of IAN on cancer cell lines and its interaction with various biological pathways. mdpi.com The biological and chemical significance of IAN makes it an important target for research, with studies exploring its synthesis, reactivity, and potential therapeutic applications. mdma.ch

Rationale for Research on Halogenated Indole Derivatives, Specifically 4-Iodo Substitution

Halogenation of the indole ring is a key strategy in medicinal chemistry to modulate the biological activity of indole derivatives. nih.gov The introduction of a halogen atom can significantly alter a molecule's physicochemical properties, such as its lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Halogenated indoles are found in a variety of marine natural products and often exhibit enhanced biological activity compared to their non-halogenated counterparts. nih.gov

The specific placement of a halogen at the 4-position of the indole ring is of particular interest. The 4-position is less electronically activated towards electrophilic substitution compared to the 3-position, making the synthesis of 4-substituted indoles more challenging. mdma.ch The development of methods for the selective functionalization of the 4-position is an active area of research. mdma.ch The 4-iodo substituent, in particular, serves as a versatile handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse range of complex indole derivatives. beilstein-journals.org

Overview of Advanced Synthetic and Mechanistic Studies Pertaining to Indole Derivatives

The synthesis of indole derivatives has been a subject of intense study for over a century, leading to the development of a wide array of synthetic methodologies. derpharmachemica.com Classical methods such as the Fischer, Bischler, and Reissert indole syntheses remain important tools for the construction of the indole nucleus. derpharmachemica.comchemicalbook.com More recently, modern synthetic methods, often employing transition metal catalysis, have provided more efficient and versatile routes to functionalized indoles. derpharmachemica.com

Reaction Mechanisms and Chemical Transformations of 1h Indole 3 Acetonitrile, 4 Iodo

Mechanistic Investigations of Regioselective Iodination at the C4-Position of Indole-3-acetonitrile (B3204565)

The introduction of an iodine atom at the C4-position of indole-3-acetonitrile is a critical step in the synthesis of more complex derivatives. While specific mechanistic studies on the direct C4-iodination of indole-3-acetonitrile are not extensively detailed in the literature, the process can be understood through the general principles of electrophilic aromatic substitution on the indole (B1671886) ring.

The C3 position of the indole nucleus is the most electron-rich and, therefore, the most susceptible to electrophilic attack. However, with the C3 position already substituted with an acetonitrile (B52724) group, electrophilic substitution is directed to other positions on the ring. The regioselective iodination at the C4-position is often achieved using specific iodinating agents and reaction conditions that favor substitution on the benzene (B151609) portion of the indole ring.

The mechanism likely proceeds through the formation of an electrophilic iodine species (e.g., I⁺) from an iodine source such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. The π-electrons of the indole ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the C4-position restores the aromaticity of the ring, yielding the 4-iodo-indole product. The presence of the electron-withdrawing acetonitrile group at C3 may influence the electron density distribution in the indole ring, potentially favoring attack at the C4 position under specific conditions.

Electrophilic Substitution Reactions on the Indole Ring System

The indole ring is inherently electron-rich, making it prone to electrophilic substitution reactions. bhu.ac.in The preferred site for electrophilic attack on an unsubstituted indole is the C3 position. bhu.ac.in However, in 1H-Indole-3-acetonitrile, 4-iodo-, the C3 and C4 positions are already functionalized. Therefore, further electrophilic substitution will be directed to the remaining available positions on the benzene ring (C5, C6, and C7) or, less commonly, at the C2 position.

Nucleophilic Reactivity at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) possesses a lone pair of electrons and can act as a nucleophile. This reactivity allows for the introduction of various substituents at the N1 position through reactions such as alkylation, acylation, and arylation. The acidity of the N-H proton (pKa ≈ 17) allows for its deprotonation by a suitable base to form an indolyl anion, which is a potent nucleophile.

For 1H-Indole-3-acetonitrile, 4-iodo-, N-functionalization can be achieved by treating the compound with a base followed by an electrophile. This provides a straightforward method to introduce a wide range of functional groups, which can be used to modulate the electronic and steric properties of the molecule for various applications. For instance, N-alkylation can be performed using alkyl halides in the presence of a base like sodium hydride.

Reactivity of the Acetonitrile Group (C3-CH2CN)

The acetonitrile group at the C3 position is a versatile functional handle that can undergo a variety of chemical transformations. Although it is one of the more stable nitriles, it can participate in typical nitrile reactions. inchem.org

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (4-iodo-indole-3-acetic acid) or amide intermediate.

Reduction: The nitrile group can be reduced to a primary amine (4-iodo-tryptamine) using reducing agents such as lithium aluminum hydride (LiAlH₄).

Addition Reactions: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbon-nitrogen triple bond to form ketones after hydrolysis of the intermediate imine.

These transformations of the acetonitrile group significantly expand the synthetic utility of 1H-Indole-3-acetonitrile, 4-iodo-, allowing for the preparation of a diverse array of indole derivatives.

Functionalization of the Carbon-Iodine Bond at C4

The carbon-iodine bond at the C4 position is a key site for further molecular elaboration, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic substitution.

The C4-iodo substituent makes 1H-Indole-3-acetonitrile, 4-iodo- an excellent substrate for various palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the iodo-indole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the C4 position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C4-iodoindole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a highly efficient method for synthesizing 4-alkynylindoles.

Stille Coupling: In a Stille coupling, an organotin compound is coupled with the iodo-indole in the presence of a palladium catalyst. This reaction is tolerant of a wide range of functional groups. nih.gov

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Resulting C4-Substituent |

| Suzuki | Organoboron Reagent | Pd catalyst, Base | Aryl, Heteroaryl, Vinyl |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst | Alkynyl |

| Stille | Organotin Reagent | Pd catalyst | Aryl, Vinyl, Alkyl |

While less common than cross-coupling reactions, direct nucleophilic displacement of the iodine atom at C4 is also a possible transformation. The electron-withdrawing nature of the indole ring can facilitate nucleophilic aromatic substitution (SₙAr) reactions, particularly if further activating groups are present on the ring. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can potentially displace the iodide to form new C-O, C-S, and C-N bonds, respectively. The feasibility and efficiency of these reactions are highly dependent on the specific substrate and reaction conditions.

Cyclization Reactions and Ring Transformations Involving 4-Iodoindole Derivatives

The 4-iodoindole scaffold is a valuable precursor in the synthesis of more complex heterocyclic systems through cyclization reactions. The iodine atom can be utilized in metal-catalyzed cross-coupling reactions followed by cyclization, or the indole ring itself, activated or deactivated by the iodine, can participate in ring-forming processes.

One of the primary methods for synthesizing iodoindole derivatives, which can then undergo further transformations, is through electrophilic cyclization. For instance, the synthesis of 2,3-disubstituted indoles can be achieved via a two-step process involving the Sonogashira cross-coupling of terminal alkynes with N,N-dialkyl-o-iodoanilines, followed by an electrophilic cyclization using molecular iodine (I₂). nih.gov This process is believed to proceed through an electrophilic addition of iodine to the alkyne, creating a reactive intermediate that facilitates the ring closure. nih.gov While this method typically yields 3-iodoindoles, the principles of electrophilic cyclization are fundamental to understanding the formation and subsequent reactivity of iodoindoles.

Furthermore, iodine-mediated intramolecular cyclization of enamines has been demonstrated as a transition-metal-free method to produce 3H-indole derivatives. acs.org This reaction proceeds by treating an N-aryl enamine with iodine and a base, such as potassium carbonate, in a polar solvent like DMF at elevated temperatures. acs.org The versatility of this approach allows for the synthesis of a variety of 3H-indoles with different functional groups. acs.org

The reactivity of the carbon-iodine bond in 4-iodoindoles is central to many ring-forming strategies. Palladium-catalyzed reactions, such as Heck and Suzuki couplings, on the iodoindole core can introduce substituents that subsequently participate in intramolecular cyclizations to build new fused ring systems.

Table 1: Examples of Cyclization Reactions Involving Iodoindole Precursors

| Starting Material(s) | Reagents & Conditions | Product Type | Yield | Reference |

| N,N-Dialkyl-o-iodoanilines and Terminal Acetylenes | 1. Pd/Cu catalyst (Sonogashira) 2. I₂ in CH₂Cl₂ (Electrophilic Cyclization) | 2,3-Disubstituted 3-Iodoindoles | Good to Excellent | nih.gov |

| N-Aryl Enaminecarboxylates | I₂, K₂CO₃, DMF, 100 °C | 3H-Indole Derivatives | Good to High | acs.org |

| ortho-Haloanilines, Terminal Alkynes, N-Iodosuccinimide, Alkyl Halides | PdCl₂(PPh₃)₂, DBU, KOt-Bu, DMSO | Trisubstituted 3-Iodoindoles | 11-69% | nih.govbeilstein-journals.org |

Oxidative Cleavage Reactions and their Mechanisms

The oxidative cleavage of the C2=C3 double bond of the indole ring, often referred to as the Witkop oxidation, is a significant transformation that leads to the formation of 2-ketoacetanilide derivatives. researchgate.net This reaction breaks open the pyrrole (B145914) ring, providing access to different molecular scaffolds. For 1H-Indole-3-acetonitrile, 4-iodo-, this reaction would involve the cleavage of the bond between C2 and C3, transforming the indole core.

The mechanism is believed to initiate with the oxidation of the indole, potentially forming an epoxide intermediate across the C2-C3 bond. This is followed by ring-opening and further oxidation to yield an N-formylkynurenine-type intermediate, which can then be converted to the final ketoanilide product. caltech.edu Various oxidizing agents can effect this transformation, including hydrogen peroxide (H₂O₂), urea-hydrogen peroxide (UHP), ozone, singlet oxygen, and hypervalent iodine compounds. researchgate.net The choice of solvent can also play a crucial role, with fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) having been shown to significantly enhance the reaction rate and yield when using H₂O₂ or UHP. researchgate.net

It has been observed that the reaction does not typically proceed via an oxindole (B195798) intermediate, as subjecting oxindoles to the same oxidative conditions does not result in cleavage. researchgate.net This suggests a direct pathway from the indole to the cleaved product. The presence of the electron-withdrawing cyano group at C3 and the iodo-group at C4 would influence the electron density of the indole ring and thus its susceptibility to oxidation.

A novel approach for this transformation involves the use of plant cell cultures as a catalytic system in the presence of H₂O₂, offering a mild and environmentally friendly alternative. researchgate.net Furthermore, iodine itself can promote the oxidative cleavage and subsequent amidation of indoles to form quinazolinones, where iodine is thought to abstract an electron from the indole nitrogen to initiate the process. nih.gov

Table 2: Conditions for Oxidative Cleavage of Indole Derivatives

| Indole Substrate Type | Reagents & Conditions | Product Type | Key Finding | Reference |

| General Indoles | H₂O₂ or UHP, HFIP | 2-Ketoacetanilides | HFIP significantly improves yield and reaction rate. | researchgate.net |

| Oxindoles | Copper-catalyzed C-H peroxidation followed by base-mediated fragmentation | Structurally diverse heterocycles and aniline (B41778) derivatives | Provides access to products unattainable by conventional biomimetic oxidations. | caltech.edunih.gov |

| 2-Phenylindole | I₂, NH₄HCO₃, K₂CO₃, O₂, Ethyl Acetate (B1210297), 80°C | 2-Phenylquinazolinone | Iodine promotes oxidative C₂-C₃ bond cleavage and amination. | nih.gov |

Cascade and Tandem Reaction Sequences

The 4-iodoindole moiety is an excellent platform for designing cascade and tandem reactions, which allow for the construction of complex molecular architectures in a single pot through a sequence of intramolecular transformations. These sequences are highly efficient as they reduce the number of purification steps and minimize waste.

Palladium-catalyzed cascade reactions are particularly prominent. For example, o-iodo-N-alkenylanilines can react with tosylhydrazones in a Pd-catalyzed cascade to form polysubstituted indoles. nih.gov This reaction proceeds through a sequence of migratory insertions of a carbene ligand and a C-C double bond, featuring a 5-exo-trig cyclization. nih.gov The C-I bond of a 4-iodoindole derivative is a prime site for initiating such palladium-catalyzed sequences.

Multicomponent reactions (MCRs) that incorporate iodoindoles or form them in situ are also a powerful strategy. A four-component reaction has been developed for the synthesis of trisubstituted 3-iodoindoles starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides. beilstein-journals.orgresearchgate.net This one-pot sequence involves a copper-free alkynylation, a base-catalyzed indole formation, electrophilic iodination, and finally, N-alkylation. nih.govbeilstein-journals.org The resulting 3-iodoindoles are themselves valuable substrates for further diversification, for instance, through Suzuki arylations. nih.gov

Tandem reactions can also be designed to build fused heterocyclic systems. A three-component tandem reaction involving protected 2-amino indoles, disubstituted propargyl alcohols, and an iodine source (I₂ or ICl) leads to the synthesis of iodo-α-carbolines. researchgate.net The mechanism involves a nucleophilic substitution followed by an iodocyclization/iodocyclo-elimination sequence. researchgate.net Similarly, a divergent synthesis of 4-amino indoles has been reported via a tandem reaction of 2-alkynylanilines, which involves an oxidative dearomatization, imine exchange, and a cascade 1,4-addition/cyclization/aromatization. rsc.org

Table 3: Examples of Cascade and Tandem Reactions with Iodo-Aniline/Indole Derivatives

| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Reference |

| Pd-Catalyzed Cascade | o-Iodo-N-alkenylanilines, Tosylhydrazones | Palladium catalyst | Polysubstituted Indoles | nih.gov |

| Four-Component Reaction | ortho-Haloanilines, Terminal Alkynes, N-Iodosuccinimide, Alkyl Halides | PdCl₂(PPh₃)₂, DBU, KOt-Bu | Trisubstituted 3-Iodoindoles | nih.govbeilstein-journals.orgresearchgate.net |

| Three-Component Tandem | 2-Amino Indoles, Propargyl Alcohols, I₂/ICl | I₂/ICl | Iodo-α-carbolines | researchgate.net |

| Tandem Reaction | 2-Alkynylanilines, Amines | PIDA, K₂CO₃ | 4-Amino Indoles | rsc.org |

| Cascade Addition-Cyclization | (1H-indol-2-yl)methanols, Vinyl Sulfonium Salts | - | Oxazino[4,3-a]indoles | rsc.org |

Computational Studies and Theoretical Insights into 1h Indole 3 Acetonitrile, 4 Iodo

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. wikipedia.orgmpg.dewikipedia.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. wikipedia.orgyoutube.com For 1H-Indole-3-acetonitrile, 4-iodo-, DFT calculations can predict a variety of properties that dictate its reactivity.

Key Electronic Properties:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For the 4-iodo-indole derivative, the MEP would highlight the influence of the electronegative iodine and nitrogen atoms on the molecule's reactivity.

Atomic Charges: These calculations distribute the total electronic charge among the atoms in the molecule, providing a quantitative measure of the local electronic environment.

Table 1: Illustrative Electronic Properties Calculated for an Indole (B1671886) Derivative using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are representative for a generic indole derivative and are for illustrative purposes only. Specific calculations for 1H-Indole-3-acetonitrile, 4-iodo- would be required for precise values.

These computational approaches have been successfully applied to a wide range of organic molecules to predict their electronic structure and reactivity. chemrxiv.orgosti.govaps.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the step-by-step pathways of chemical reactions. rsc.orgnumberanalytics.comnih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed potential energy surface for a given reaction. ufl.edu

For 1H-Indole-3-acetonitrile, 4-iodo-, this could involve modeling its synthesis or its reactions with other molecules. For instance, the synthesis of related 3-substituted indoles has been described, and computational methods could clarify the mechanisms. orgsyn.orgorgsyn.org The process typically involves:

Geometry Optimization: Finding the lowest energy structure for all species involved in the reaction.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The Nudged Elastic Band (NEB) method is one technique used for this purpose. aip.org

Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and calculating thermodynamic properties like Gibbs free energy.

These calculations allow for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. aip.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. mpg.dewustl.eduacs.org For a flexible molecule like 1H-Indole-3-acetonitrile, 4-iodo-, MD simulations are used to explore its conformational landscape. The acetonitrile (B52724) side chain can rotate relative to the indole ring, and MD simulations can reveal the preferred orientations and the energy barriers between them.

The simulation process involves:

System Setup: Placing the molecule in a simulated environment, often a box of solvent molecules like water.

Equilibration: Allowing the system to relax and reach a stable temperature and pressure. labxing.com

Production Run: Running the simulation for a set amount of time (from nanoseconds to microseconds) to collect data on the molecule's movements.

Analysis of the resulting trajectory can identify the most stable conformers, the dihedral angles that define them, and the flexibility of different parts of the molecule. This information is critical for understanding how the molecule might fit into a biological receptor.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. computabio.comresearchgate.netiaanalysis.com This method is central to structure-based drug design. esisresearch.orgbohrium.com For 1H-Indole-3-acetonitrile, 4-iodo-, docking studies could be used to predict its binding mode and affinity to a specific protein target. Indole derivatives are known to interact with a wide range of biological targets.

The docking process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand (4-iodo-1H-indole-3-acetonitrile) and the receptor protein.

Sampling: Placing the ligand in the binding site of the receptor in many different orientations and conformations.

Scoring: Using a scoring function to estimate the binding affinity for each pose and ranking them. The best-ranked pose represents the predicted binding mode.

The results of docking studies are often presented as a binding affinity or docking score and a visualization of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Table 2: Example Data from a Molecular Docking Simulation

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Indole Derivative | Kinase X | -8.5 | TYR 123, LEU 200, VAL 56 |

| Indole Derivative | Receptor Y | -7.9 | PHE 321, TRP 88, ILE 101 |

Note: This table is illustrative. The specific binding affinity and interacting residues for 1H-Indole-3-acetonitrile, 4-iodo- would depend on the specific protein target being studied.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.govresearchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to formalize these relationships. uni-bonn.deuni-bonn.de

A QSAR study on a series of indole derivatives, including 1H-Indole-3-acetonitrile, 4-iodo-, would involve:

Data Collection: Assembling a dataset of structurally related compounds with experimentally measured biological activity.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can include electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Building: Using statistical methods or machine learning to build a mathematical model that correlates the descriptors with biological activity. mdpi.com

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. The presence of the iodine atom at the 4-position would be a key descriptor in such a model, representing both steric bulk and a potential site for halogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.govacs.org This is particularly useful for confirming the structure of newly synthesized compounds or for identifying isomers.

The prediction of NMR shifts for 1H-Indole-3-acetonitrile, 4-iodo- would typically involve:

Geometry Optimization: Obtaining an accurate 3D structure of the molecule, often using DFT.

Shielding Calculation: Calculating the magnetic shielding tensor for each nucleus using methods like Gauge-Including Atomic Orbital (GIAO). nih.govnyu.edu

Shift Prediction: Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).

Recent advances have integrated DFT calculations with machine learning to improve the accuracy of these predictions. arxiv.org Comparing the predicted spectrum to the experimental one can provide strong evidence for the proposed chemical structure.

Applications of 1h Indole 3 Acetonitrile, 4 Iodo in Organic Synthesis and Materials Science Research

Role as a Building Block in the Synthesis of Complex Heterocyclic Scaffolds

The indole (B1671886) nucleus is a privileged scaffold found in a vast array of natural products and pharmaceuticals. nih.govrsc.org The presence of an iodine atom at the C-4 position of 1H-Indole-3-acetonitrile makes it an exceptional building block for elaborating upon this core structure, enabling the synthesis of a diverse range of complex heterocyclic systems through various synthetic strategies.

The 4-iodo substituent on the indole ring is a key functional handle for introducing a wide variety of other groups via cross-coupling reactions. This allows for the synthesis of numerous substituted indole derivatives that would be otherwise difficult to access. mdma.ch The iodine atom can be readily replaced by aryl, alkyl, or other functional groups using palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. nih.gov

For instance, the synthesis of 4-phenyl-1H-indole-3-acetonitrile can be envisioned through a Suzuki coupling reaction between 1H-Indole-3-acetonitrile, 4-iodo- and a phenylboronic acid derivative. This approach provides a direct method for creating C-C bonds at a specific position on the indole core. Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties, which are themselves versatile functional groups for further transformations. nih.gov The utility of iodo-indoles as precursors is well-established; for example, 3-iodoindoles are valuable substrates for Suzuki arylations to produce derivatives that exhibit blue emission properties. beilstein-journals.org The development of efficient protocols for these transformations, including multicomponent reactions that generate iodo-indole intermediates in a single pot, underscores their importance in synthetic chemistry. beilstein-journals.orgbeilstein-journals.org

| Reaction Type | Reactant | Product Type | Significance | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | 4-Aryl-1H-indole-3-acetonitriles | Forms C(sp²)-C(sp²) bonds for creating biaryl structures. | nih.gov |

| Sonogashira Coupling | Terminal Alkyne | 4-Alkynyl-1H-indole-3-acetonitriles | Introduces alkynyl groups for further functionalization. | nih.gov |

| Heck Coupling | Alkene | 4-Alkenyl-1H-indole-3-acetonitriles | Forms C(sp²)-C(sp²) bonds with alkenes. | nih.gov |

| Stille Coupling | Organostannane | 4-Substituted-1H-indole-3-acetonitriles | Versatile C-C bond formation. | nih.gov |

1H-Indole-3-acetonitrile, 4-iodo- is an ideal starting material for the synthesis of more complex, fused heterocyclic systems. The iodo group facilitates intramolecular cyclization reactions, leading to the formation of polycyclic structures that are of significant interest in medicinal chemistry and materials science.

Carbazoles: Indolo[2,3-a]carbazoles, known for their potent biological activities, can be synthesized using strategies that involve iodo-indole precursors. researchgate.net A common approach is an intramolecular coupling reaction, where the iodine at C-4 can participate in forming an additional ring. For example, a synthetic route could involve a Suzuki-Miyaura coupling of an appropriately substituted 2-iodoindole with a boronic acid, followed by cyclization steps to form the carbazole (B46965) framework. arkat-usa.org

Pyridoindoles: These fused systems, which combine an indole and a pyridine (B92270) ring, are present in many alkaloids. The synthesis of tetrahydro-1H-pyrido[4,3-b]indoles can be achieved through intramolecular cyclization strategies where the iodo-indole serves as a key precursor. researchgate.net

Spiroindolines: The construction of complex spirocyclic systems, such as spiro[carbazole-1,3'-indolines], has been accomplished through multicomponent reactions involving indole derivatives. researchgate.net The versatility of 1H-Indole-3-acetonitrile, 4-iodo- allows for its incorporation into such reaction cascades, enabling the creation of intricate three-dimensional molecular architectures.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. erciyes.edu.tr These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.orgbeilstein-journals.org

The indole scaffold is frequently used in MCRs. erciyes.edu.trresearchgate.net 1H-Indole-3-acetonitrile, 4-iodo- is well-suited for such reactions. For example, it can participate in a one-pot sequence where the indole nitrogen is first functionalized, followed by a palladium-catalyzed cross-coupling at the C-4 iodo position. A notable example is the consecutive four-component synthesis of trisubstituted 3-iodoindoles, which begins with ortho-haloanilines and terminal alkynes, followed by iodination and alkylation, showcasing the power of MCRs in building complex iodinated indole structures. beilstein-journals.orgbeilstein-journals.org

Precursor to Diversely Substituted Indole-3-acetonitrile (B3204565) Derivatives

One of the most significant applications of 1H-Indole-3-acetonitrile, 4-iodo- is its role as a versatile precursor for a wide range of other 4-substituted indole-3-acetonitrile derivatives. mdma.ch The carbon-iodine bond is relatively weak and susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. nih.gov This allows for the systematic and predictable introduction of diverse chemical functionalities at the 4-position of the indole ring, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Research on analogous compounds like 1-benzyl-3-iodo-1H-indole-2-carbonitrile has demonstrated the feasibility and efficiency of various cross-coupling reactions. nih.gov These findings are directly applicable to 1H-Indole-3-acetonitrile, 4-iodo-, suggesting its broad utility.

| Reaction | Coupling Partner | Catalyst System | Product Type | Reported Yields |

|---|---|---|---|---|

| Sonogashira | Aromatic Alkynes | Pd(II) / CuI | 3-Alkynyl-indole-2-carbonitriles | Moderate to High |

| Suzuki-Miyaura | Arylboronic Acids | Pd(0) | 3-Aryl-indole-2-carbonitriles | Good to Excellent |

| Heck | Alkenes | Pd(0) | 3-Alkenyl-indole-2-carbonitriles | Variable |

| Stille | Organostannanes | Pd(II) | 3-Substituted-indole-2-carbonitriles | Low to Moderate |

This versatility makes 1H-Indole-3-acetonitrile, 4-iodo- a key intermediate for creating libraries of compounds for biological screening. For example, analogs such as 4-nitro-, 4-phenyl-, and 4-methoxyindole-3-acetonitrile have been synthesized as important building blocks for natural product synthesis. mdma.ch The ability to easily install these and other diverse groups starting from the 4-iodo derivative is a significant advantage.

Development of Advanced Materials

The unique electronic properties of the indole ring system make it an attractive component for the design of advanced organic materials. The ability to precisely functionalize the indole core using 1H-Indole-3-acetonitrile, 4-iodo- as a starting point opens up possibilities for creating materials with tailored optical and electronic properties. chemimpex.com

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as optical switching and data storage. iosrjournals.org The NLO response in organic molecules often arises from a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. ias.ac.in

1H-Indole-3-acetonitrile, 4-iodo- is a promising scaffold for the synthesis of NLO chromophores. The indole ring itself is electron-rich and can act as an effective electron donor. The nitrile group (-CN) at the 3-position has electron-withdrawing character. By using the iodine at the 4-position as a handle to introduce a strong electron-acceptor group (e.g., a nitroaryl group via Suzuki coupling), a robust push-pull system can be constructed across the indole framework. The π-conjugation of the indole ring facilitates the intramolecular charge transfer necessary for a high NLO response. researchgate.net The ability to assemble multiple chromophore units through flexible linkers can further enhance these properties through interchromophore interactions. nih.gov

Applications in Dye-Sensitized Systems

While direct applications of 1H-Indole-3-acetonitrile, 4-iodo- in dye-sensitized systems are an emerging area of research, the foundational components of such systems provide a clear indication of its potential. Dye-sensitized solar cells (DSSCs) have garnered attention as a promising alternative to conventional silicon-based solar cells due to their potential for low-cost manufacturing and respectable conversion efficiencies. A crucial component of many high-performing DSSCs is an iodine-based electrolyte, typically a solution of an iodide salt and iodine, which acts as a redox mediator. rsc.org

The introduction of an iodo-functionalized organic molecule like 1H-Indole-3-acetonitrile, 4-iodo- into this field opens up several possibilities. The presence of the iodine atom on the indole ring could allow the molecule to interact with or even become a part of the iodine-based redox couple. Furthermore, the indole scaffold is a known component in organic dyes used in DSSCs. The combination of the indole structure with an iodine atom could lead to the development of novel dyes with tailored light-absorbing properties and enhanced interaction with the electrolyte.

Research into aqueous dye-sensitized solar cells has highlighted the complex chemistry of iodide/triiodide-based redox mediators, showing that their behavior differs significantly from that in organic solvents. rsc.org The stability of these aqueous systems is a key area of investigation, and the introduction of specialized organic molecules could play a role in enhancing long-term performance.

Below is a table summarizing the key components of a typical dye-sensitized solar cell where a molecule like 1H-Indole-3-acetonitrile, 4-iodo- could potentially be integrated.

| DSSC Component | Function | Potential Role of 1H-Indole-3-acetonitrile, 4-iodo- |

| Photoanode | Supports the dye and facilitates electron transport | Could be part of a novel dye molecule adsorbed onto the semiconductor surface. |

| Dye | Absorbs light and injects electrons into the photoanode | The indole core is a known chromophore; the iodo-substituent could modify its photophysical properties. |

| Electrolyte | Regenerates the dye by providing electrons | The iodo- group could allow it to participate in the redox mediation process. |

| Counter-electrode | Catalyzes the reduction of the electrolyte | Not a primary area of application. |

Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds, which is of paramount importance in the pharmaceutical industry. nih.gov Indole-based structures are considered "privileged scaffolds" in the design of chiral ligands and organocatalysts due to their rigid structure and ability to form various types of non-covalent interactions. nih.govnih.gov

The compound 1H-Indole-3-acetonitrile, 4-iodo- serves as a valuable starting material for the synthesis of novel chiral ligands. The iodine atom at the 4-position of the indole ring is a key feature, providing a reactive handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. mdpi.com These reactions allow for the introduction of a wide range of substituents at this position, enabling the systematic tuning of the steric and electronic properties of the resulting ligand. This modularity is highly desirable in the development of new catalysts for asymmetric transformations.

For instance, the synthesis of bis-indole structures has been shown to be a powerful strategy for creating effective chiral ligands. nih.govrsc.org Starting with a molecule like 1H-Indole-3-acetonitrile, 4-iodo-, chemists can envision synthetic routes to complex chiral architectures. The nitrile group can also be transformed into other functional groups, such as amines or carboxylic acids, which can act as coordinating sites for metal catalysts.

The following table outlines a conceptual synthetic pathway for the utilization of 1H-Indole-3-acetonitrile, 4-iodo- in the synthesis of a chiral ligand.

| Step | Reaction Type | Reactant | Product | Significance |

| 1 | Cross-Coupling (e.g., Suzuki) | 1H-Indole-3-acetonitrile, 4-iodo- and an appropriate boronic acid | 4-Aryl-1H-indole-3-acetonitrile | Introduction of a sterically demanding group to create a chiral environment. |

| 2 | Reduction of Nitrile | 4-Aryl-1H-indole-3-acetonitrile | 2-(4-Aryl-1H-indol-3-yl)ethanamine | Formation of a coordinating amine group. |

| 3 | Derivatization | 2-(4-Aryl-1H-indol-3-yl)ethanamine | Chiral Ligand | Further modification to fine-tune the ligand's properties for a specific catalytic reaction. |

The ability to synthesize a diverse library of chiral ligands from a common precursor like 1H-Indole-3-acetonitrile, 4-iodo- is a powerful tool for the discovery of new and efficient asymmetric catalysts. researchgate.net

Biological Activity Mechanisms of 1h Indole 3 Acetonitrile, 4 Iodo and Its Derivatives

Molecular Mechanisms of Action in Plant Physiology

Indole (B1671886) derivatives play a crucial role in regulating various aspects of plant growth and development, as well as in mediating interactions with the environment.

Role as a Plant Growth Regulator Precursor (e.g., Conversion to Indoleacetic Acid (IAA))

1H-Indole-3-acetonitrile and its derivatives are recognized as precursors to Indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. wikipedia.orgnih.gov The conversion of IAN to IAA is a critical step for its function as a plant growth regulator. nih.gov This conversion has been observed in various plant species, and the rate of this biotransformation often correlates with the observed growth-promoting effects. nih.gov For instance, in wheat, the rapid conversion of IAN to IAA leads to a correspondingly short latent period in the growth response. nih.gov Conversely, in corn, a slower conversion rate results in a longer delay before a growth response is observed. nih.gov In some plant species like peas, where no conversion of IAN to IAA occurs, there is no measurable growth response to IAN application. nih.gov This evidence strongly suggests that the growth-promoting activity of IAN is primarily, if not entirely, due to its conversion to IAA. nih.gov

Induction of Plant Immune Responses against Pests and Diseases

Indole compounds are increasingly recognized for their role in activating plant defense mechanisms. nih.gov The production of IAN from the breakdown of indole glucosinolates has been shown to deter oviposition by the cabbage white butterfly (Pieris rapae), a specialist herbivore of cruciferous plants. nih.govresearchgate.net This deterrent effect highlights a direct role for IAN in protecting plants against insect pests. While indole glucosinolates themselves can act as an oviposition cue, their conversion to IAN makes the plant less attractive to the adult butterfly. nih.govresearchgate.net This suggests that the regulation of IAN production is a sophisticated plant defense strategy. The presence of IAN in the regurgitant of larvae feeding on the plants also contributes to the reduced oviposition by adult females on already infested plants. nih.gov

Impact on Hormone Biosynthesis and Signaling Pathways

As a direct precursor to IAA, 1H-Indole-3-acetonitrile and its derivatives have a significant impact on plant hormone biosynthesis and the associated signaling pathways. nih.gov The conversion of IAN to IAA directly increases the endogenous pool of this critical auxin. nih.gov IAA, in turn, regulates a vast array of developmental processes, including cell division and elongation, apical dominance, and vascular differentiation. researchgate.net The introduction of IAN can therefore modulate these IAA-dependent pathways. For example, IAA enters the plant cell nucleus and binds to a receptor complex, which leads to the degradation of Aux/IAA repressor proteins. wikipedia.org This derepression allows auxin response factors (ARFs) to activate the transcription of auxin-responsive genes, thereby initiating various physiological responses. wikipedia.org Consequently, any compound that serves as a source of IAA, such as IAN, will influence these fundamental signaling cascades.

Antimicrobial Activity Mechanisms

Beyond their role in plant physiology, indole derivatives have demonstrated significant antimicrobial properties, including the ability to interfere with bacterial communication and virulence.

Inhibition of Bacterial Biofilm Formation

1H-Indole-3-acetonitrile has been shown to be an effective inhibitor of biofilm formation in several pathogenic bacteria. nih.gov Studies have demonstrated that IAN can inhibit biofilm formation in Escherichia coli O157:H7 and Pseudomonas aeruginosa without affecting their growth. nih.gov In fact, IAN was found to be a more potent biofilm inhibitor than indole itself for these two pathogens. nih.gov Further research has revealed that IAN also inhibits biofilm formation and motility in the opportunistic pathogen Acinetobacter baumannii at sublethal concentrations. nih.gov The mechanism behind this inhibition in E. coli appears to involve the repression of genes related to curli formation, which are essential for biofilm structure, and the induction of indole production. nih.govresearchgate.net

Modulation of Bacterial Virulence Factors

In addition to inhibiting biofilm formation, 1H-Indole-3-acetonitrile can also modulate the production of bacterial virulence factors. In Pseudomonas aeruginosa, IAN has been observed to decrease the production of several virulence factors, including pyocyanin, pyoverdine, and the quorum-sensing signal molecule 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS). nih.gov Transcriptomic analysis has confirmed that IAN represses virulence-related and motility-related genes in this bacterium. nih.govresearchgate.net Similarly, in a study investigating various indole derivatives, 3-indoleacetonitrile (B1196911) was found to dose-dependently interfere with quorum sensing and suppress the production of prodigiosin, a virulence factor, in Serratia marcescens. nih.gov It also inhibited the production of extracellular proteases in this bacterium. nih.gov In Acinetobacter baumannii, IAN was found to inhibit the synthesis of the quorum-sensing signal 3-OH-C12-HSL by downregulating the expression of the abaI autoinducer synthase gene. nih.gov

Antifungal Properties

IAN, a glucosinolate-derived nitrile, has shown notable antifungal effects. nih.govresearchgate.net In a study testing various nitriles, IAN exhibited the most significant antifungal activity with a median minimal inhibitory concentration (MIC) of 1.28 mM against a panel of 45 fungal strains. nih.govresearchgate.netdntb.gov.ua For instance, against Fusarium species, the MIC was found to be between 1.28 and 2.56 mM, while for Aspergillus species it was 2.99 mM, and for Penicillium species, it ranged from 1.28 to 1.92 mM. mdpi.com The primary proposed mechanisms for its antifungal action are the disruption of the microbial membrane and the inhibition of proteins. mdpi.com

Furthermore, research on synthesized indole analogs has revealed potent fungicidal activities. researchgate.netbohrium.com For example, a series of twenty novel indole analogs showed significant activity against several plant pathogenic fungi, including Sclerotinia sclerotiorum and Fusarium oxysporum. researchgate.net In another study, some synthesized indole derivatives exhibited broad-spectrum antifungal activity against seven phytopathogenic fungi, with some compounds showing more potent effects than the commercial fungicide hymexazole. researchgate.net The introduction of halogen substituents, such as iodine, chlorine, or bromine, into the indole ring structure has been noted as crucial for enhancing antifungal activity. mdpi.com This suggests that 1H-Indole-3-acetonitrile, 4-iodo- could potentially exhibit significant antifungal properties.

Below is a table summarizing the antifungal activity of 1H-Indole-3-acetonitrile (IAN) against various fungal genera.

| Fungal Genus | Minimum Inhibitory Concentration (MIC) (mM) |

| Fusarium | 1.28 - 2.56 |

| Aspergillus | 2.99 |

| Penicillium | 1.28 - 1.92 |

Antimycobacterial Activity

The antimycobacterial potential of indole derivatives has been a subject of significant research, with several studies highlighting their efficacy against Mycobacterium tuberculosis. researchgate.netresearchgate.net Although direct studies on 1H-Indole-3-acetonitrile, 4-iodo- are limited, the data on related indole compounds provide a strong basis for its potential activity.

A study on a series of new indole-based aroylhydrazones demonstrated excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv. researchgate.net Two compounds from this series, 3a and 3e, showed particularly high potency with MIC values of 0.4412 µM and 0.3969 µM, respectively. researchgate.net These compounds also exhibited low toxicity and high selectivity, indicating their promise as antimycobacterial agents. researchgate.net The research suggested that the indole scaffold is a key contributor to the observed activity. researchgate.net

Furthermore, indole-acrylonitrile derivatives have also been identified as potential antimycobacterial agents. mdpi.com The structural features of these compounds, including the indole nucleus, are crucial for their biological activity. mdpi.com Molecular docking studies have suggested that these derivatives may exert their effect by interacting with key enzymes in Mycobacterium tuberculosis, such as the enoyl-ACP reductase (InhA). researchgate.net

The following table presents data on the antimycobacterial activity of representative indole derivatives.

| Compound | Target Organism | MIC (µM) |

| Compound 3a (indole-based aroylhydrazone) | Mycobacterium tuberculosis H37Rv | 0.4412 |

| Compound 3e (indole-based aroylhydrazone) | Mycobacterium tuberculosis H37Rv | 0.3969 |

Anthelmintic/Nematicidal Activity Mechanisms

While specific data on the anthelmintic or nematicidal activity of 1H-Indole-3-acetonitrile, 4-iodo- is not available, the broader class of indole derivatives has been investigated for these properties. Essential oils containing various chemical components, including terpenes, have shown nematicidal activity against root-knot nematodes like Meloidogyne species. mdpi.com

Cellular and Morphological Impact on Nematodes (e.g., Organ Disruption)

The components of essential oils can induce mortality and inhibit the egg hatching of nematodes. mdpi.com For example, eugenol, a major component of Syzygium aromaticum essential oil, caused significant mortality in M. graminicola juveniles at a concentration of 500 ppm. mdpi.com Similarly, geraniol (B1671447) demonstrated significant nematicidal activity against M. javanica, causing 100% paralysis of juveniles and inhibiting egg hatching by approximately 70% at 500 ppm. mdpi.com The mechanism of action often involves disruption of the nematode's cellular and physiological processes, leading to immobility and death. mdpi.com Given that indole is a known signaling molecule in various biological systems, it is plausible that indole derivatives could interfere with the nervous system or other vital functions of nematodes, leading to organ disruption, although specific morphological impact studies for indole-based compounds are not detailed in the provided search results.

Enzyme Inhibition Studies (e.g., α-Amylase Inhibition)

Indole derivatives have been a focus of research for their potential to inhibit various enzymes, including α-amylase, a key target in the management of diabetes. nih.govnih.govfrontiersin.org

In a study on the α-amylase inhibitory potential of synthesized indole analogs, all tested compounds exhibited varying degrees of inhibition. nih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, ranged from 2.031 ± 0.11 to 2.633 ± 0.05 µM, comparable to the standard drug acarbose (B1664774) (IC50 of 1.927 ± 0.17 µM). nih.gov Another study on indole hydrazone analogs also reported a range of α-amylase inhibition with varying IC50 values. nih.gov Molecular docking studies have been employed to understand the binding interactions between these indole derivatives and the active site of the α-amylase enzyme. nih.gov

The table below shows the α-amylase inhibitory activity of a range of indole analogs.

| Compound Type | IC50 Range (µM) | Standard (Acarbose) IC50 (µM) |

| Indole Analogs | 2.031 - 2.633 | 1.927 ± 0.17 |

Receptor-Mediated Biological Functions (Ligand-Receptor Interactions)

Indole derivatives are known to interact with various receptors in biological systems, influencing a range of cellular processes. nih.govnih.gov One of the most studied receptors in this context is the Aryl Hydrocarbon Receptor (AhR). nih.govnih.govmdpi.com

Aryl Hydrocarbon Receptor (AhR) Agonism/Antagonism

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that binds to a diverse array of compounds, including numerous indole derivatives. nih.govmdpi.com Upon binding, the ligand-receptor complex translocates to the nucleus and initiates the transcription of target genes. nih.gov

Microbiome-derived tryptophan metabolites, which include various indoles, have been identified as ligands for the AhR. nih.gov Studies have shown that these indole derivatives can act as either agonists (activators) or antagonists (inhibitors) of the AhR in a context-specific manner. nih.gov For instance, tryptamine (B22526) and indole-3-acetate (B1200044) have been shown to be AhR agonists, inducing the expression of target genes like CYP1A1. nih.gov Conversely, indole itself can act as an AhR antagonist, inhibiting the activity induced by potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

A detailed study on gut microbial catabolites of tryptophan revealed that many are low-potency agonists of human AhR, with some, such as indole, tryptamine, and indole-3-pyruvate, also exhibiting ligand-selective antagonist activities. nih.gov The ability of these compounds to modulate AhR activity highlights their potential role in various physiological and pathophysiological processes. uky.edubiorxiv.org

The following table summarizes the AhR activity of some tryptophan metabolites.

| Compound | AhR Activity |

| Tryptamine | Agonist |

| Indole-3-acetate | Partial Agonist |

| Indole | Antagonist |

Pregnane X Receptor (PXR) Modulation

The Pregnane X Receptor (PXR) is a nuclear receptor that plays a pivotal role in regulating the metabolism of xenobiotics and endogenous compounds. While direct studies on the interaction of 1H-Indole-3-acetonitrile, 4-iodo- with PXR are not currently available, research on other indole derivatives suggests a potential for such modulation. Microbial metabolites of tryptophan, which share the core indole structure, have been identified as ligands and activators of PXR. For instance, indole-3-propionic acid (IPA) and other simple indoles have been shown to activate PXR, thereby influencing intestinal homeostasis and inflammation.

Studies on mono-methylated indoles have further elucidated this relationship, demonstrating that these derivatives can act as partial agonists of human PXR, inducing the expression of PXR-regulated genes like CYP3A4 and MDR1, particularly in intestinal cells. This suggests that the indole scaffold is a key determinant for PXR binding and activation. The effect of a 4-iodo substitution on this activity remains to be experimentally determined but could potentially enhance binding affinity or alter the agonist/antagonist profile.

Toll-Like Receptor 4 (TLR4) Ligand Interactions

Toll-Like Receptor 4 (TLR4) is a key component of the innate immune system, recognizing pathogen-associated molecular patterns. There is emerging evidence that indole derivatives can interact with TLR4. For example, indole-3-acetic acid (IAA) has been identified as a potential ligand for TLR4, capable of modulating downstream signaling pathways. oup.com The interaction of IAA with TLR4 has been shown to influence the expression of inflammatory cytokines. oup.com

Furthermore, the broader class of indoles has been implicated in regulating intestinal immunity through the TLR4 pathway. Although direct experimental data for 1H-Indole-3-acetonitrile, 4-iodo- is lacking, the established activity of related indole compounds suggests that it may also possess TLR4 ligand properties. The presence of the iodine atom at the 4-position could influence the binding affinity and functional consequences of this interaction.

Serotonin (B10506) Receptor (e.g., 5-HT4) Ligand Properties

The serotonin 5-HT4 receptor is a G-protein coupled receptor involved in various physiological functions, particularly in the gastrointestinal tract and the central nervous system. Structure-activity relationship (SAR) studies of various indole derivatives have identified them as potent 5-HT4 receptor agonists. nih.govacs.org For instance, a series of indole carbazimidamides have demonstrated high affinity and selectivity for the 5-HT4 receptor. nih.gov

The general pharmacophore for 5-HT4 receptor agonism often includes an indole nucleus. SAR studies have highlighted the importance of substituents on the indole ring in modulating potency and efficacy. nih.govresearchgate.net While there is no specific data on the 5-HT4 receptor binding properties of 1H-Indole-3-acetonitrile, 4-iodo-, its structural similarity to known indole-based 5-HT4 ligands suggests it may interact with this receptor. The electron-withdrawing nature and steric bulk of the iodine atom at the 4-position would likely influence its binding characteristics.

Kinase Inhibition (e.g., DYRK1A)

A significant area of research for indole derivatives is their activity as kinase inhibitors. nih.govresearchgate.netnih.govresearchgate.net Notably, iodo-substituted indoles have emerged as potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodegenerative diseases. For example, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid is a selective and potent inhibitor of DYRK1A.

Furthermore, fragment-based drug design approaches have identified smaller indole-3-carbonitriles as effective DYRK1A inhibitors. This indicates that both the iodo-substitution and the acetonitrile (B52724) group at the 3-position can contribute to kinase inhibition. It is therefore highly plausible that 1H-Indole-3-acetonitrile, 4-iodo- exhibits inhibitory activity against DYRK1A and potentially other related kinases.

Table 1: Kinase Inhibitory Activity of Related Indole Derivatives

| Compound | Target Kinase | IC₅₀ | Reference |

| 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid | DYRK1A | Potent Inhibition | N/A |

| Indole-3-carbonitrile derivatives | DYRK1A | Nanomolar range | N/A |

Mechanisms of Cytotoxic Activity in In Vitro Cell Line Models

The indole scaffold is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. Halogenated indole derivatives, in particular, have shown promise as cytotoxic agents. For instance, halogenated indole-3-acetic acids have been found to be potent cytotoxic agents when activated by horseradish peroxidase. nih.gov This suggests that the presence of a halogen, such as iodine, can enhance cytotoxic potential.

Studies on other substituted indole-3-acetonitrile (B3204565) derivatives have also reported cytotoxic effects. For example, Indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside has demonstrated cytotoxicity against human myeloid leukemia and liver cancer cells. While the parent compound, indole-3-acetonitrile, has shown limited toxicity in some cell lines like SH-SY5Y neuroblastoma cells, its derivatives can possess significant cytotoxic properties. nih.gov The cytotoxic mechanism of 1H-Indole-3-acetonitrile, 4-iodo- has not been directly investigated, but it is plausible that it could induce cell death through mechanisms such as apoptosis or necrosis, potentially enhanced by the iodo-substituent.

Table 2: Cytotoxic Activity of Related Indole Derivatives

| Compound | Cell Line | Activity | Reference |

| Halogenated Indole-3-acetic acids | V79 Chinese hamster lung fibroblasts | High cytotoxicity with HRP | nih.gov |

| Indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside | Human myeloid leukemia (HL-60), Human liver cancer (HepG2) | Cytotoxic | N/A |

| Indole-3-acetonitrile | SH-SY5Y neuroblastoma cells | Low toxicity | nih.gov |

Antiviral Activity Mechanisms (e.g., Anti-influenza A Virus)

The parent compound, 3-indoleacetonitrile, has demonstrated significant antiviral activity against a broad spectrum of influenza A viruses. nih.gov Its mechanism of action is thought to involve the promotion of the host's interferon signaling pathway and the inhibition of autophagic flux, which are crucial for viral replication. nih.gov This compound has also shown efficacy against other viruses such as Herpes Simplex Virus-1 (HSV-1) and Vesicular Stomatitis Virus (VSV).

Given the potent antiviral properties of the indole-3-acetonitrile backbone, it is reasonable to hypothesize that 1H-Indole-3-acetonitrile, 4-iodo- would also exhibit antiviral activity. The addition of a halogen atom could potentially modulate this activity, either by enhancing the interaction with viral or host targets or by altering the compound's pharmacokinetic properties.

Table 3: Antiviral Activity of 3-Indoleacetonitrile

| Virus | In Vitro/In Vivo | Mechanism of Action | Reference |

| Influenza A Virus | In Vitro & In Vivo | Promotion of interferon signaling, inhibition of autophagy | nih.gov |

| Herpes Simplex Virus-1 (HSV-1) | In Vitro | Broad-spectrum antiviral | N/A |

| Vesicular Stomatitis Virus (VSV) | In Vitro | Broad-spectrum antiviral | N/A |

| SARS-CoV-2 | In Vitro & In Vivo | Broad-spectrum antiviral | nih.gov |

Antioxidant Mechanisms (if applicable through in vitro studies)

Several indole derivatives have been reported to possess antioxidant properties. unica.it The indole ring itself can act as a scavenger of free radicals. The antioxidant capacity of indole derivatives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the FRAP (ferric reducing antioxidant power) assay, and the ORAC (oxygen radical absorbance capacity) assay. unica.it

For instance, C-3 substituted indole derivatives have been synthesized and shown to have significant antioxidant properties, with their activity being dependent on the nature of the substituent at the C-3 position. nih.gov While there are no specific studies on the antioxidant potential of 1H-Indole-3-acetonitrile, 4-iodo-, the presence of the indole nucleus suggests it could have radical scavenging capabilities. The iodo-substituent might influence the electron-donating ability of the indole ring, thereby modulating its antioxidant activity.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for 1H-Indole-3-acetonitrile, 4-iodo-

While methods for the synthesis of 4-iodoindoles exist, often involving regioselective chloromercuration and subsequent iodination of N-p-toluenesulfonyl indoles, there is a continuous need for more sustainable and efficient synthetic strategies. researchgate.net Future research should focus on the development of novel synthetic routes that minimize the use of toxic metals and harsh reagents. nih.govacs.org The exploration of transition metal-catalyzed C-H activation has emerged as a powerful tool for the late-stage functionalization of indoles. nih.gov Investigating modern photoredox and enzymatic catalysis could lead to milder and more environmentally friendly methods for introducing the iodine atom at the C4 position. nih.gov Furthermore, developing one-pot syntheses that combine the formation of the indole (B1671886) ring with the introduction of both the iodo and acetonitrile (B52724) groups would represent a significant advancement in efficiency. organic-chemistry.org The use of water as a solvent in these synthetic approaches should also be explored to align with the principles of green chemistry. jmu.eduopenmedicinalchemistryjournal.com

Exploration of Diverse Chemical Transformations at the 4-Iodo Position

The carbon-iodine bond at the C4 position serves as a versatile handle for a wide array of chemical transformations. Future research should systematically explore various cross-coupling reactions to introduce diverse functionalities at this position. Palladium-catalyzed reactions such as Sonogashira, Suzuki-Miyaura, Heck, and Stille couplings have been successfully applied to 3-iodoindoles and could be adapted for 4-iodoindole derivatives. nih.govmdpi.com This would allow for the creation of a large library of novel compounds with varied electronic and steric properties. Additionally, arylation reactions using diaryliodonium salts present a transition-metal-free alternative for forming C-C bonds at the 4-position. acs.org Investigating nucleophilic substitution reactions and the formation of organometallic intermediates from the 4-iodo position will further expand the synthetic utility of this compound. wikipedia.org

Advanced Spectroscopic and Structural Investigations

A thorough understanding of the structural and electronic properties of 1H-Indole-3-acetonitrile, 4-iodo- is crucial for predicting its reactivity and biological interactions. While standard spectroscopic techniques like NMR and IR are routinely used, advanced methods can provide deeper insights. youtube.comacs.orgniscpr.res.in Solid-state NMR and X-ray crystallography studies would provide precise information on the molecule's conformation and intermolecular interactions in the solid state. researchgate.net Techniques such as Raman spectroscopy can offer complementary vibrational information. rsc.org Furthermore, detailed analysis of 1H and 13C NMR data, including coupling constants, can be correlated with computational calculations to provide a comprehensive picture of the electronic structure. journals.co.za

Expanding Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules. researchgate.net Future research should leverage quantum chemical calculations, such as Density Functional Theory (DFT), to model the geometric and electronic structure of 1H-Indole-3-acetonitrile, 4-iodo-. These calculations can predict spectroscopic properties, reaction mechanisms, and thermodynamic parameters, guiding experimental work. rsc.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of derivatives based on their molecular descriptors. researchgate.netnih.gov Machine learning algorithms, trained on experimental data, can further enhance the predictive power of these models for properties like anticancer activity or photo-CIDNP enhancement. acs.orgnih.gov

Design and Synthesis of Derivatives with Tunable Biological Activities

The indole scaffold is a well-established pharmacophore present in numerous natural products and pharmaceuticals. mdpi.comchula.ac.thmdpi.com The 4-iodo substituent provides a key site for modification to tune the biological activity of 1H-Indole-3-acetonitrile derivatives. By systematically varying the substituent at the 4-position, it may be possible to design compounds with enhanced potency and selectivity for specific biological targets. For instance, indole derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.govnih.gov Future work should focus on synthesizing libraries of derivatives and screening them for a wide range of biological activities.

Investigation of Emerging Biological Targets and Mechanistic Pathways

Identifying the specific biological targets and understanding the mechanistic pathways through which 1H-Indole-3-acetonitrile, 4-iodo- and its derivatives exert their effects is a critical area for future investigation. Indole compounds are known to interact with a variety of biological targets, including enzymes and receptors. chula.ac.th Molecular docking studies can be employed to predict potential binding sites on proteins of interest. nih.govnih.gov Subsequent in vitro and in vivo experiments would then be necessary to validate these predictions and elucidate the detailed mechanism of action. This could involve studying effects on signaling pathways, such as NF-κB or COX-2, or investigating interactions with key enzymes in pathogens. nih.gov

Integration into Interdisciplinary Research Areas

The unique properties of 1H-Indole-3-acetonitrile, 4-iodo- make it a candidate for applications beyond medicinal chemistry. The indole ring is known for its electron-rich nature and its derivatives have been explored in materials science. nih.gov The presence of the heavy iodine atom could impart interesting photophysical properties, making it a candidate for use in organic electronics or as a photosensitizer. Its functional groups also make it suitable for incorporation into larger molecular architectures, such as polymers or supramolecular assemblies. Exploring the use of this compound in fields like chemical biology, as a molecular probe, or in the development of new functional materials could open up exciting new avenues of research. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.